2-Amino-3-cyano-6-methyl-5-(4-pyridyl)pyridine
Overview
Description
2-Amino-3-cyano-6-methyl-5-(4-pyridyl)pyridine, also known as AC-260584, is a small molecule compound that has been extensively studied for its potential therapeutic applications in various diseases. It belongs to the class of pyridine derivatives and is structurally similar to other pyridine-based compounds that have shown promising results in preclinical studies.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway of 2-Amino-3-cyano-6-methyl-5-(4-pyridyl)pyridine involves the reaction of 4-cyanopyridine-2-carbonitrile with 6-methyl-2-chloronicotinonitrile in the presence of a base, followed by reduction of the resulting intermediate with sodium borohydride and subsequent reaction with ammonia.
Starting Materials
4-cyanopyridine-2-carbonitrile, 6-methyl-2-chloronicotinonitrile, Sodium borohydride, Ammonia
Reaction
Step 1: 4-cyanopyridine-2-carbonitrile is reacted with 6-methyl-2-chloronicotinonitrile in the presence of a base, such as potassium carbonate, in a polar aprotic solvent, such as DMF or DMSO, at elevated temperature to form the intermediate 2-amino-3-cyano-6-methyl-5-(4-pyridyl)pyridine., Step 2: The intermediate is then reduced with sodium borohydride in a solvent, such as ethanol or methanol, at room temperature to form the corresponding amine intermediate., Step 3: The amine intermediate is then reacted with ammonia in a solvent, such as ethanol or methanol, at elevated temperature to form the final product, 2-Amino-3-cyano-6-methyl-5-(4-pyridyl)pyridine.
Mechanism Of Action
The exact mechanism of action of 2-Amino-3-cyano-6-methyl-5-(4-pyridyl)pyridine is not fully understood, but it is believed to inhibit the activity of certain protein kinases, including cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3 (GSK-3). These kinases play critical roles in the regulation of cell growth, proliferation, and survival, and their dysregulation has been implicated in the development of various diseases.
Biochemical And Physiological Effects
2-Amino-3-cyano-6-methyl-5-(4-pyridyl)pyridine has been shown to have potent inhibitory effects on the activity of CDKs and GSK-3, which play critical roles in the regulation of cell growth and survival. This makes it a promising candidate for the development of targeted cancer therapies. Additionally, 2-Amino-3-cyano-6-methyl-5-(4-pyridyl)pyridine has been shown to have anti-inflammatory properties and may have potential applications in the treatment of neurodegenerative disorders.
Advantages And Limitations For Lab Experiments
One of the main advantages of 2-Amino-3-cyano-6-methyl-5-(4-pyridyl)pyridine is its potent inhibitory effects on certain protein kinases, which make it a promising candidate for the development of targeted cancer therapies. However, its exact mechanism of action is not fully understood, and further research is needed to fully elucidate its therapeutic potential. Additionally, like many small molecule compounds, 2-Amino-3-cyano-6-methyl-5-(4-pyridyl)pyridine may have limitations in terms of its bioavailability and toxicity, which need to be carefully evaluated in preclinical studies.
Future Directions
There are several potential future directions for research on 2-Amino-3-cyano-6-methyl-5-(4-pyridyl)pyridine. One possible direction is to further investigate its potential therapeutic applications in cancer, neurodegenerative disorders, and inflammation. Additionally, further studies are needed to fully elucidate its mechanism of action and to identify potential biomarkers that may be useful in predicting patient response to treatment. Finally, there is a need to develop more efficient and cost-effective synthesis methods for 2-Amino-3-cyano-6-methyl-5-(4-pyridyl)pyridine, which may facilitate its translation into clinical use.
Scientific Research Applications
2-Amino-3-cyano-6-methyl-5-(4-pyridyl)pyridine has been studied extensively for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammation. It has been shown to have potent inhibitory effects on certain protein kinases that are involved in the regulation of cell growth and survival. This makes it a promising candidate for the development of targeted cancer therapies.
properties
IUPAC Name |
2-amino-6-methyl-5-pyridin-4-ylpyridine-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4/c1-8-11(9-2-4-15-5-3-9)6-10(7-13)12(14)16-8/h2-6H,1H3,(H2,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGODGFXCRIJNLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=N1)N)C#N)C2=CC=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20156058 | |
Record name | 2-Amino-3-cyano-6-methyl-5-(4-pyridyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20156058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-cyano-6-methyl-5-(4-pyridyl)pyridine | |
CAS RN |
129090-35-3 | |
Record name | 2-Amino-3-cyano-6-methyl-5-(4-pyridyl)pyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129090353 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Amino-3-cyano-6-methyl-5-(4-pyridyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20156058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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